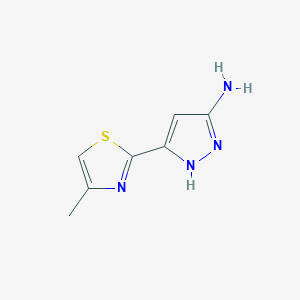

3-Amino-5-(4-methyl-2-thiazolyl)pyrazole

Description

Properties

Molecular Formula |

C7H8N4S |

|---|---|

Molecular Weight |

180.23 g/mol |

IUPAC Name |

5-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C7H8N4S/c1-4-3-12-7(9-4)5-2-6(8)11-10-5/h2-3H,1H3,(H3,8,10,11) |

InChI Key |

GQRDMITWLLXTQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)C2=CC(=NN2)N |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

One common approach to prepare the 4-methyl-2-thiazolyl substituent involves the classical Hantzsch thiazole synthesis, which condenses α-haloketones with thioamides or thiosemicarbazides. For example, a reaction between 2-bromoacetyl compounds and thiosemicarbazide leads to the formation of thiazole rings under mild conditions.

Reaction conditions: Stirring equimolar amounts of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide at room temperature for 10 minutes leads to the formation of thiazoline intermediates, which then dehydrate to thiazole derivatives.

Mechanism: The bromine atom is replaced by the sulfur atom from thiosemicarbazide, forming an α-thio ketone intermediate. This undergoes intramolecular cyclization and dehydration to yield the thiazole ring.

Yields: This method provides good yields and can be adapted to produce various substituted thiazoles by changing the carbonyl compound used in the condensation step.

Synthesis of the Pyrazole Core

Preparation of 3-Amino-5-methylpyrazole

The pyrazole ring bearing an amino group at position 3 and a methyl group at position 5 can be synthesized via the condensation of cyanoacetone or its alkali metal salt with hydrazine or hydrazinium salts.

Key reaction: Cyanoacetone (or its sodium/potassium salt) reacts with hydrazine hydrate or hydrazinium hydrochloride to form 3-amino-5-methylpyrazole, with water as a byproduct.

Reaction conditions: The reaction is typically carried out in aqueous or mixed aqueous-organic solvents (such as ethanol, ether, toluene, or xylene) at temperatures ranging from 10 to 200 °C, preferably near the solvent boiling point. The pH is adjusted to mildly acidic (pH 1-2) using hydrochloric acid to optimize yields.

-

- Cyanoacetone is often prepared in situ due to its tendency to polymerize.

- Water formed during the reaction is removed by distillation or azeotropic methods using entrainment agents like toluene or xylene.

- The reaction can be performed batchwise or continuously.

- Isolation involves crystallization with low molecular weight alcohols (methanol or ethanol) to separate the product from alkali metal salts.

Advantages: This method provides high yields and purity of 3-amino-5-methylpyrazole, starting from readily available and stable materials, avoiding complex multistep syntheses.

Coupling of Thiazole and Pyrazole Units to Form 3-Amino-5-(4-methyl-2-thiazolyl)pyrazole

While direct detailed protocols for the coupling of the thiazole and pyrazole rings specifically to form this compound are limited, the synthesis generally involves:

- Formation of the thiazole ring substituted with a reactive position at carbon 5, which can undergo further functionalization.

- Condensation or substitution reactions between the amino-substituted pyrazole and the thiazolyl intermediate to link the two heterocycles.

- Optimization of reaction conditions such as solvent choice, temperature, and catalysts to maximize yield and purity.

One reported method involves multicomponent reactions under neat or solvent-free conditions, facilitating the formation of thiazolyl-pyrazole derivatives efficiently.

Summary of Preparation Methods

Analytical and Purification Techniques

- Chromatography and Crystallization: Used to optimize purity and yield of the final compound.

- Azeotropic Distillation: Employed to remove water formed during condensation reactions.

- pH Control: Critical in pyrazole synthesis to prevent side reactions and polymerization.

Chemical Reactions Analysis

Types of Reactions: “MFCD26684086” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: The reactions involving “MFCD26684086” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the reaction.

Major Products: The major products formed from the reactions of “MFCD26684086” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

The applications of aminopyrazoles, including "3-Amino-5-(4-methyl-2-thiazolyl)pyrazole," are diverse, spanning medicinal chemistry and scientific research . Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes .

Scientific Research Applications

This compound is used as a building block for synthesizing more complex molecules. Pyrazole-containing molecules display a broad range of biological activities .

Biological Activities

Pyrazole-containing molecules exhibit a broad range of biological activities, including:

- Anti-inflammatory Pyrazole derivatives have demonstrated anti-inflammatory properties .

- Anticonvulsant Certain pyrazole compounds have shown anticonvulsant activity . For example, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide displayed anticonvulsant properties .

- Anticancer Some pyrazole molecules have been found to have anticancer activity . Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate displayed good inhibition of the proliferation on HepG2 (liver cancer cells) and HeLa (cervical cancer cells), and was inactive against normal fibroblasts GM-6114, showing no toxicity to healthy cells .

- Antiviral Aminopyrazoles have been investigated as antiviral agents .

- Antidepressant Certain pyrazole derivatives have exhibited antidepressant activity .

- Analgesic Some pyrazole compounds have demonstrated analgesic properties .

- Antibacterial Aminopyrazoles have been investigated as antibacterial agents . A series of 3APs bearing a thiourea moiety in N1 with sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper .

- Antifungal Aminopyrazoles have been investigated as antifungal agents .

- Selective Enzyme Inhibition Pyrazole-containing molecules can act as selective enzyme inhibitors .

Case Studies

- Anti-infective activity: 3APs bearing a thiourea moiety in N1 (compounds 1) showed sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper .

- Antimicrobial Activity: 3APs 3a–d showed high activity against both bacteria and fungi strains (inhibition zone diameter > 15 mm), highlighting the promising properties of this class of compounds as antibacterial agents .

- Anticancer Effect: Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate (compound 11a) displayed good inhibition of the proliferation on HepG2 (liver cancer cells) and HeLa (cervical cancer cells) with mean growth percentage values of 54.25% and 38.44%, respectively, and the compound was inactive against normal fibroblasts GM-6114 (growth percentage = 80.06%), showing no toxicity to healthy cells .

- Anti-inflammatory effect: Bisindole-substituted 3AP 10 reduced microglial activation and astrocyte proliferation in the brain of LPS-injected mice .

- Antioxidant activity: N-unsubstituted 4APs and their hydrochlorides showed good antioxidant properties whereas their N-substituted analogues were inactive or significantly less active .

Mechanism of Action

The mechanism of action of “MFCD26684086” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic applications and its effects on biological systems.

Comparison with Similar Compounds

Pyrazole Amide Derivatives (e.g., 3p)

- Structure : Pyrazole amides with para-electron-withdrawing groups (e.g., fluorine, chlorine) on phenyl rings exhibit enhanced antiviral activity against Tobacco Mosaic Virus (TMV). For example, compound 3p (para-F substituent) showed the highest activity, while 3k (electron-donating substituent) was the least effective .

- Comparison: Replacing the phenyl ring in 3p with a thiazolyl group (as in the title compound) introduces a heterocyclic sulfur atom.

Triazole Derivatives (e.g., Compound 3 in )

- Structure: 3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole demonstrated potent anticonvulsant activity (ED50 = 1.4 mg/kg), comparable to diazepam .

- Comparison: While the triazole core differs from pyrazole, both compounds share amino and aryl substituents. The thiazolyl group in the title compound may offer distinct pharmacokinetic advantages, such as metabolic stability, over phenoxy-substituted triazoles.

Heterocyclic Ring Substitution

Pyrazole vs. Isoxazole/Triazole Analogs

- Implication : The thiazolyl-substituted pyrazole may retain or exceed the activity of isoxazole/triazole analogs due to synergistic effects between the pyrazole core and thiazole substituent.

Reactivity with Isothiocyanates

- Observation: 3,5-Diaminopyrazoles react with isothiocyanates to form thiocarbamoyl adducts, but structural nuances (e.g., substituent position) dictate product stability .

- Comparison : The thiazolyl group in the title compound may influence adduct stability or regioselectivity compared to phenyl-substituted pyrazoles.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Amino-5-(4-methyl-2-thiazolyl)pyrazole, and how can reaction conditions be tailored to improve yields?

- The compound can be synthesized via cyclocondensation reactions using 5-aminopyrazole derivatives and thiazole-containing precursors. A two-step procedure involving ethoxycarbonyl isothiocyanate (or isocyanate) intermediates has been reported to yield fused pyrazoloazines, with reaction optimization via sodium ethoxide-mediated cyclization . Key factors include temperature control (60–80°C), solvent selection (e.g., ethanol or toluene), and stoichiometric ratios of reagents to minimize side products.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?

- 1H/13C NMR is essential for verifying substitution patterns on the pyrazole and thiazole rings. For example, aromatic proton signals in the δ 6.5–8.5 ppm range confirm thiazole integration. FT-IR identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for the amino group). HPLC-MS ensures purity (>95%) and molecular ion ([M+H]+) validation .

Q. How should this compound be stored to maintain stability during long-term studies?

- Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. The compound is sensitive to moisture and oxidation; desiccants like silica gel should be used. Stability tests indicate degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound against fungal targets?

- Molecular docking using software like AutoDock Vina can model interactions with enzymes such as 14-α-demethylase lanosterol (PDB: 3LD6). Key steps include:

- Preparing the ligand (protonation state, energy minimization).

- Defining the active site (e.g., heme-binding pocket for antifungal activity).

- Analyzing binding affinities (ΔG ≤ –8 kcal/mol suggests strong inhibition) .

- Validation via in vitro assays (e.g., MIC against Candida albicans) is recommended to resolve discrepancies between computational and experimental data.

Q. What strategies address contradictions in reported biological activity data for pyrazole-thiazole hybrids?

- Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antifungal assays).

- Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-methylthiazole with bromophenyl groups) to isolate structure-activity relationships .

- Statistical validation : Apply multivariate regression to identify confounding variables (e.g., solvent polarity in assay media) .

Q. How can regioselectivity challenges in pyrazole-thiazole coupling reactions be resolved?

- Catalytic optimization : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with Boc-protected intermediates to direct coupling to the 5-position of pyrazole.

- Steric/electronic modulation : Electron-withdrawing groups (e.g., nitro) on the thiazole ring enhance regioselectivity by deactivating competing reaction sites .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

- Cell viability assays : MTT or SRB assays in cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations.

- Anti-angiogenic profiling : Tube formation assays using HUVECs to assess inhibition of vascular endothelial growth factor (VEGF) pathways.

- Compare results with positive controls (e.g., doxorubicin) and validate via apoptosis markers (caspase-3/7 activation) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for reactions involving amino groups to prevent hydrolysis.

- Data interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .

- Ethical compliance : Adhere to OECD guidelines for in vivo testing if extending to animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.